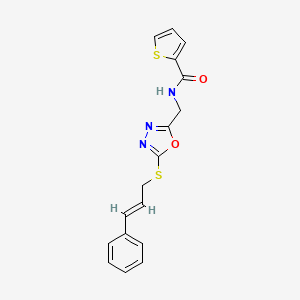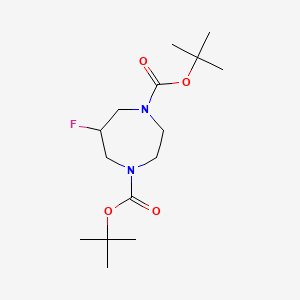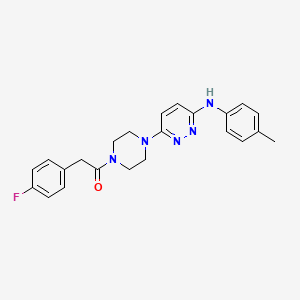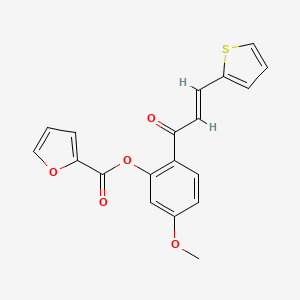
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and 1,2,4-triazole derivatives are crucial in modern medicine and pharmacy due to their chemical versatility and significant pharmacological potential. The structural integration of these heterocycles enhances the likelihood of interaction with various biological targets, making the synthesis and study of such compounds highly relevant in scientific research (Fedotov et al., 2022).
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of diethyl oxalate and specific ketones with sodium hydride in toluene, followed by conversion processes involving hydrazine hydrate and other reactants. The synthesis aims to create structures that combine pyrazole and triazole units, potentially enhancing biological activity (Fedotov et al., 2022).
Molecular Structure Analysis
The molecular structures of such compounds are confirmed using spectroscopic methods like 1H NMR and infrared spectra, alongside qualitative and quantitative elemental composition analysis. High-performance liquid chromatography is used to ensure the purity and individual nature of the substances (Fedotov et al., 2022).
Chemical Reactions and Properties
Chemical transformations involve various reactions, including ANRORC rearrangement and N-formylation, leading to compounds with potential biological activities. The interaction between different reagents and the compound's structure plays a crucial role in determining its chemical properties and potential applications (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their practical application. These properties are typically assessed through experimental studies and contribute to the understanding of the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for biological activity, and mechanisms of action, are determined through both theoretical and experimental approaches. Studies often focus on the interaction of these compounds with biological targets to assess their efficacy and potential therapeutic benefits (Fedotov et al., 2022).
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Pyrazole and 1,2,4-triazole derivatives are central to the creation of new substances that can target various biological functions. The structural amalgamation of heterocycles like 1,2,4-triazole and pyrazole in a single molecule enhances the likelihood of interactions with diverse biological targets, thus expanding their utility in the development of novel therapeutic agents. The process involves sophisticated synthetic routes that enable the introduction of various functional groups, thereby influencing the biological activity of the synthesized compounds (Fedotov et al., 2022).
Biological Activity and Potential Applications
The biological potential of triazole and pyrazole derivatives is substantial, with studies highlighting their antimicrobial, antifungal, and antitumor activities. These compounds exhibit a wide range of biological effects, which are crucial for the development of new therapeutic agents. For instance, certain derivatives have shown promising results in docking studies, suggesting their potential as antifungal agents by targeting specific enzymes like 14-α-demethylase lanosterol. This demonstrates the compounds' capabilities in addressing fungal infections, which justify further investigations into their antifungal activity (Fedotov et al., 2022).
Antimicrobial and Antitumor Properties
Moreover, the antimicrobial and antitumor properties of these derivatives underscore their significance in medicinal chemistry. The synthesis of novel 1,2,4-triazole derivatives that bear additional functional groups like oxadiazoles or pyrazoles has led to compounds with enhanced biological activities. These include antibacterial and antifungal activities that are comparable to or exceed those of existing drugs, highlighting their potential as new therapeutic options (Kalhor et al., 2011). Additionally, the development of compounds with apoptosis-inducing capabilities against tumor cells further illustrates the versatile applications of these derivatives in cancer treatment (Sindhu et al., 2016).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS/c1-4-23-10-13(16(21-23)24-5-2)15-19-20-17(22(15)3)25-11-12-8-6-7-9-14(12)18/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKSYXROCOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)


![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)